molecular formula C12H11ClN4O3 B2804142 (3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(isoxazol-5-yl)methanone CAS No. 2034469-81-1

(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(isoxazol-5-yl)methanone

Número de catálogo: B2804142
Número CAS: 2034469-81-1
Peso molecular: 294.7
Clave InChI: IFBSCMNWSQOMFN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(isoxazol-5-yl)methanone is a chemical compound of interest in medicinal chemistry and drug discovery, featuring a hybrid structure combining pyrimidine and isoxazole pharmacophores. The 5-chloropyrimidine moiety is a privileged structure in medicinal chemistry, known for its ability to interact with various biological targets. Literature indicates that 5-chloropyrimidine derivatives can act as inhibitors of protein-protein interactions; for instance, some analogs function as potent murine double minute 2 (MDM2) inhibitors, which can activate p53 pathways and are investigated for cancer therapeutics . Furthermore, the isoxazole ring is a five-membered heterocycle frequently found in compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects . The specific molecular architecture of this compound, which links these two heterocyclic systems via a pyrrolidineoxy methanone bridge, suggests potential for use as a key intermediate or a lead compound in biological screening. It may be particularly relevant in oncology research, given the documented activities of its core components. Researchers can utilize this compound for developing novel therapeutic agents, studying enzyme inhibition, or probing specific cellular signaling pathways. This product is intended for research purposes only and is not approved for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Propiedades

IUPAC Name

[3-(5-chloropyrimidin-2-yl)oxypyrrolidin-1-yl]-(1,2-oxazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN4O3/c13-8-5-14-12(15-6-8)19-9-2-4-17(7-9)11(18)10-1-3-16-20-10/h1,3,5-6,9H,2,4,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFBSCMNWSQOMFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=C(C=N2)Cl)C(=O)C3=CC=NO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound (3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(isoxazol-5-yl)methanone represents a novel synthetic organic molecule with potential therapeutic applications. Its unique structural features, including a pyrrolidine ring and a chlorinated pyrimidine moiety, suggest significant biological activity. This article explores the biological properties, mechanisms of action, and potential therapeutic uses of this compound, supported by relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H13ClN4O2C_{14}H_{13}ClN_{4}O_{2}, with a molecular weight of approximately 304.73 g/mol. The presence of a chloropyrimidine and isoxazole ring system is indicative of its potential interaction with various biological targets.

The biological activity of this compound can be attributed to its structural components, which are known to interact with specific biological pathways:

  • Antimicrobial Activity : Similar compounds have shown efficacy against various bacterial strains, suggesting that this compound may possess antimicrobial properties.
  • Anticancer Potential : The chloropyrimidine moiety has been associated with anticancer activity in other derivatives, indicating that this compound could inhibit tumor cell proliferation.
  • Neuroactive Effects : Compounds containing pyrrolidine structures are often explored for their neuroactive properties, which could be relevant for treating neurological disorders.

In Vitro Studies

Recent studies have indicated that derivatives similar to this compound exhibit promising in vitro activity against various cancer cell lines. For example, compounds with similar structures have demonstrated the ability to inhibit cell migration and invasion in A431 vulvar epidermal carcinoma cells, highlighting their potential as anticancer agents .

Predictive Models

In silico studies using software like PASS (Prediction of Activity Spectra for Substances) have suggested that this compound may interact with multiple biological targets. These models predict activities based on structural similarities to known bioactive compounds, indicating potential for further exploration in drug development .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
5-FluorouracilPyrimidine baseAnticancer
MethylphenidatePyrrolidine structureCNS stimulant
ClonazepamBenzodiazepine structureAnxiolytic

The unique combination of a chlorinated pyrimidine and isoxazole in this compound may confer distinct pharmacological properties not found in other compounds .

Comparación Con Compuestos Similares

Structural and Functional Group Analysis

The following table highlights key structural differences between the target compound and analogs from the literature:

Compound Name / ID Core Structure Key Substituents Functional Groups Notable Properties
Target Compound Pyrrolidine 5-Chloropyrimidin-2-yloxy, Isoxazol-5-yl carbonyl Ether, carbonyl, Cl, N/O-heterocycles High polarity, potential kinase inhibition
(5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone (7a) Pyrazole-thiophene fusion Amino, hydroxy, cyano, diamino-thiophene Amino, cyano, thiophene, carbonyl Moderate solubility, possible antiviral activity
Ethyl 2,4-diaminothiophene-5-yl-3-carboxylate methanone (7b) Pyrazole-ethyl thiophene carboxylate Ethyl carboxylate, diamino-thiophene Ester, amino, carbonyl Enhanced lipophilicity, protease inhibition potential
1-(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(4-nitrophenyl)-4-oxo-2-thioxopyrimidine-5-carbonitrile Pyrazole-pyrimidine hybrid Nitrophenyl, thioxo, cyano, methyl Nitro, thioxo, cyano, carbonyl High thermal stability (m.p. 190.9°C), UV activity

Key Observations :

  • Electronic Effects: The target compound’s chlorine atom introduces strong electron-withdrawing effects, contrasting with the electron-donating amino groups in 7a and 7b . This may enhance electrophilic reactivity in cross-coupling reactions.
  • Solubility : Compared to 7b’s ethyl carboxylate group (which increases lipophilicity), the target’s isoxazole and pyrrolidine rings likely improve aqueous solubility, critical for bioavailability.
  • Thermal Stability : The nitro and thioxo groups in the pyrimidine analog contribute to its high melting point (190.9°C), whereas the target’s melting point is unreported but expected to be lower due to less rigid substituents.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing (3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(isoxazol-5-yl)methanone, and how can yield and purity be optimized?

  • Methodology :

  • Step 1 : Nucleophilic substitution to attach the chloropyrimidine moiety to the pyrrolidine ring. Use anhydrous solvents (e.g., DMF or THF) and a base like NaH to deprotonate the hydroxyl group on pyrrolidine .
  • Step 2 : Coupling the isoxazole-5-carbonyl group via a carbodiimide-mediated reaction (e.g., EDCI/HOBt) under inert conditions .
  • Optimization : Microwave-assisted synthesis reduces reaction time (e.g., 30 minutes at 100°C) and improves regioselectivity. Purification via flash chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC (C18 column, acetonitrile/water mobile phase) achieves >95% purity .

Q. How is the compound characterized structurally, and what analytical techniques resolve ambiguities in functional group assignments?

  • Methodology :

  • NMR : 1^1H and 13^{13}C NMR confirm regiochemistry of the pyrrolidine-pyrimidine linkage (e.g., coupling constants for axial vs. equatorial protons) and isoxazole carbonyl position .
  • X-ray crystallography : Resolves stereochemical uncertainties (e.g., chair vs. boat conformation of pyrrolidine) .
  • HPLC-MS : Validates molecular weight (e.g., [M+H]+ ion at m/z 349.08) and detects impurities .

Advanced Research Questions

Q. How do reaction conditions (solvent, catalyst, temperature) influence the regioselectivity of the chloropyrimidine-pyrrolidine coupling step?

  • Methodology :

  • Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states for SNAr reactions, while non-polar solvents favor elimination byproducts.
  • Catalysts : Use of phase-transfer catalysts (e.g., TBAB) enhances reaction rates in biphasic systems .
  • Temperature : Higher temperatures (80–100°C) accelerate kinetics but may degrade sensitive intermediates. Controlled microwave heating (50–80°C) balances speed and stability .
    • Data contradiction example : Conflicting reports on optimal base (NaH vs. K2_2CO3_3) require kinetic studies (e.g., in situ IR monitoring) to identify rate-limiting steps .

Q. What strategies mitigate conflicting bioactivity data in enzyme inhibition assays?

  • Methodology :

  • Assay design : Use orthogonal assays (e.g., fluorescence polarization vs. SPR) to validate target engagement. For kinase inhibition, compare IC50_{50} values across ATP-competitive and allosteric binding assays .
  • Data normalization : Account for solvent effects (e.g., DMSO tolerance <1% v/v) and compound stability (e.g., hydrolytic degradation in aqueous buffers) .
  • Statistical analysis : Apply Grubbs’ test to exclude outliers and use Hill slopes to detect cooperative binding artifacts .

Q. How can in silico modeling predict metabolic liabilities of the compound’s isoxazole and pyrrolidine moieties?

  • Methodology :

  • CYP450 metabolism : Use software like Schrödinger’s MetaSite to identify likely oxidation sites (e.g., pyrrolidine N-oxide formation) .
  • Reactivity alerts : Rule-of-five filters (e.g., PAINS) flag thiol-reactive isoxazole intermediates .
  • Experimental validation : Microsomal stability assays (human liver microsomes + NADPH) quantify metabolic half-life .

Key Challenges and Research Gaps

  • Stereochemical control : Racemization at the pyrrolidine center during coupling requires chiral auxiliaries or asymmetric catalysis .
  • Bioactivity vs. toxicity : Isoxazole ring oxidation may generate reactive metabolites; incorporate deuterium labeling to track pathways .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.